

Introduction: The Strategic Importance of Pyridine Boronic Acids

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Compound of Interest

Compound Name: (3-Cyanopyridin-4-yl)boronic acid

CAS No.: 874290-89-8

Cat. No.: B591657

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In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, integral to a vast array of pharmacologically active agents. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a cornerstone of drug design.

Consequently, reagents that enable the efficient and precise installation of pyridine moieties are of paramount importance. Boronic acids, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have emerged as indispensable tools for forging carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2][3]

(3-Cyanopyridin-4-yl)boronic acid (CAS 874290-89-8) is a highly valuable building block within this class. It offers a unique trifunctional handle: the boronic acid for cross-coupling, the pyridine nitrogen for modulating solubility and engaging in hydrogen bonding, and the cyano group, which can serve as a metabolic blocker, a hydrogen bond acceptor, or a synthetic precursor for further chemical elaboration. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and application, grounded in established chemical principles and practices.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. Key data for **(3-Cyanopyridin-4-yl)boronic acid** are summarized below.

Property	Value	Reference
CAS Number	874290-89-8	[4][5][6][7]
IUPAC Name	(3-cyanopyridin-4-yl)boronic acid	[4]
Molecular Formula	C ₆ H ₅ BN ₂ O ₂	[6]
Molecular Weight	147.929 g/mol	[6]
Appearance	Typically an off-white to pale yellow solid	Visual Inspection
Storage	Store under inert gas (Nitrogen or Argon) in a cool, dry place.	[5][8]

Boronic acids are known to undergo dehydration to form cyclic trimers known as boroxines, especially in the solid state or under anhydrous conditions.[8] While often reversible, this can affect stoichiometry. It is also susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved.[8] Therefore, stringent storage in a desiccated, inert atmosphere is critical to preserving its integrity.

Synthesis and Purification

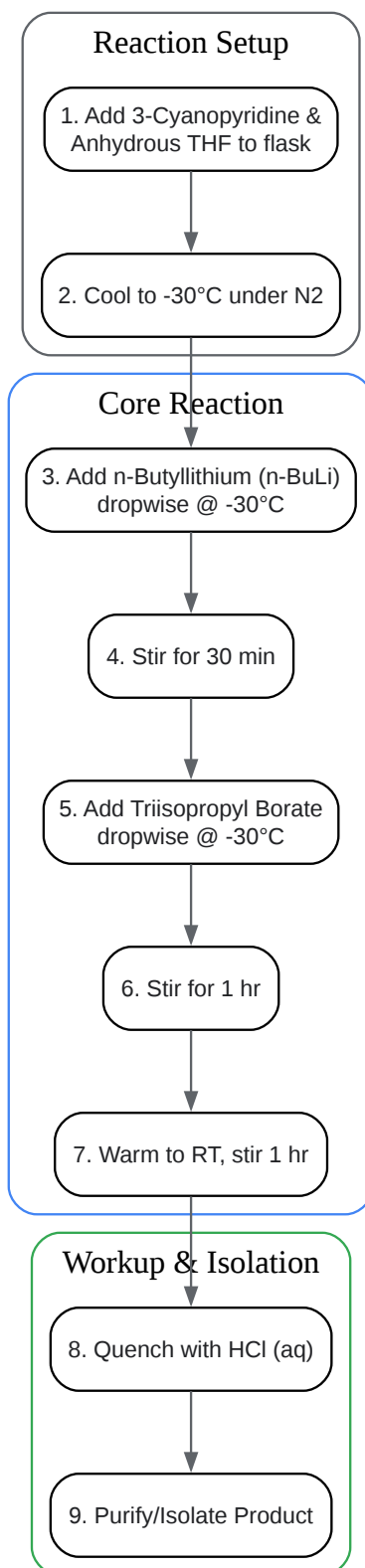
The preparation of pyridinylboronic acids often relies on halogen-metal exchange followed by borylation with a trialkyl borate. This remains one of the most reliable and scalable methods.

Representative Synthetic Protocol

A common laboratory-scale synthesis starts from 3-cyanopyridine.[5] The procedure involves a low-temperature lithiation followed by quenching with an electrophilic boron source.

Causality Behind Experimental Choices:

- Inert Atmosphere (Nitrogen): The use of n-butyllithium, a highly reactive organometallic reagent, necessitates the strict exclusion of atmospheric oxygen and moisture to prevent rapid quenching and decomposition.
- Low Temperature (-30°C): The lithiation of the pyridine ring is highly exothermic and can be unselective at higher temperatures. Performing the reaction at -30°C ensures regiochemical control and minimizes side reactions.^[5]
- Triisopropyl Borate: This electrophilic boron source efficiently traps the nucleophilic lithiated pyridine intermediate, forming the boronate ester, which is subsequently hydrolyzed to the desired boronic acid upon acidic workup.



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Caption: Workflow for the synthesis of **(3-Cyanopyridin-4-yl)boronic acid**.

Purification Strategies

Purifying boronic acids can be challenging due to their amphiphilic nature and potential instability on standard silica gel.^{[9][10]}

- Recrystallization: For moderately pure material, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) can be effective.^{[9][11]}
- Acid/Base Extraction: Exploiting the acidic nature of the boronic acid, an impure sample can be dissolved in an organic solvent and extracted with a mild aqueous base. The aqueous layer is then separated, acidified, and the purified boronic acid is re-extracted into an organic solvent.^[9]
- Derivatization: A robust method involves converting the crude boronic acid into a more stable and crystalline derivative, such as a diethanolamine adduct or a trifluoroborate salt.^{[11][12]} These derivatives are often easily purified by recrystallization and the free boronic acid can be regenerated by treatment with acid.

Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

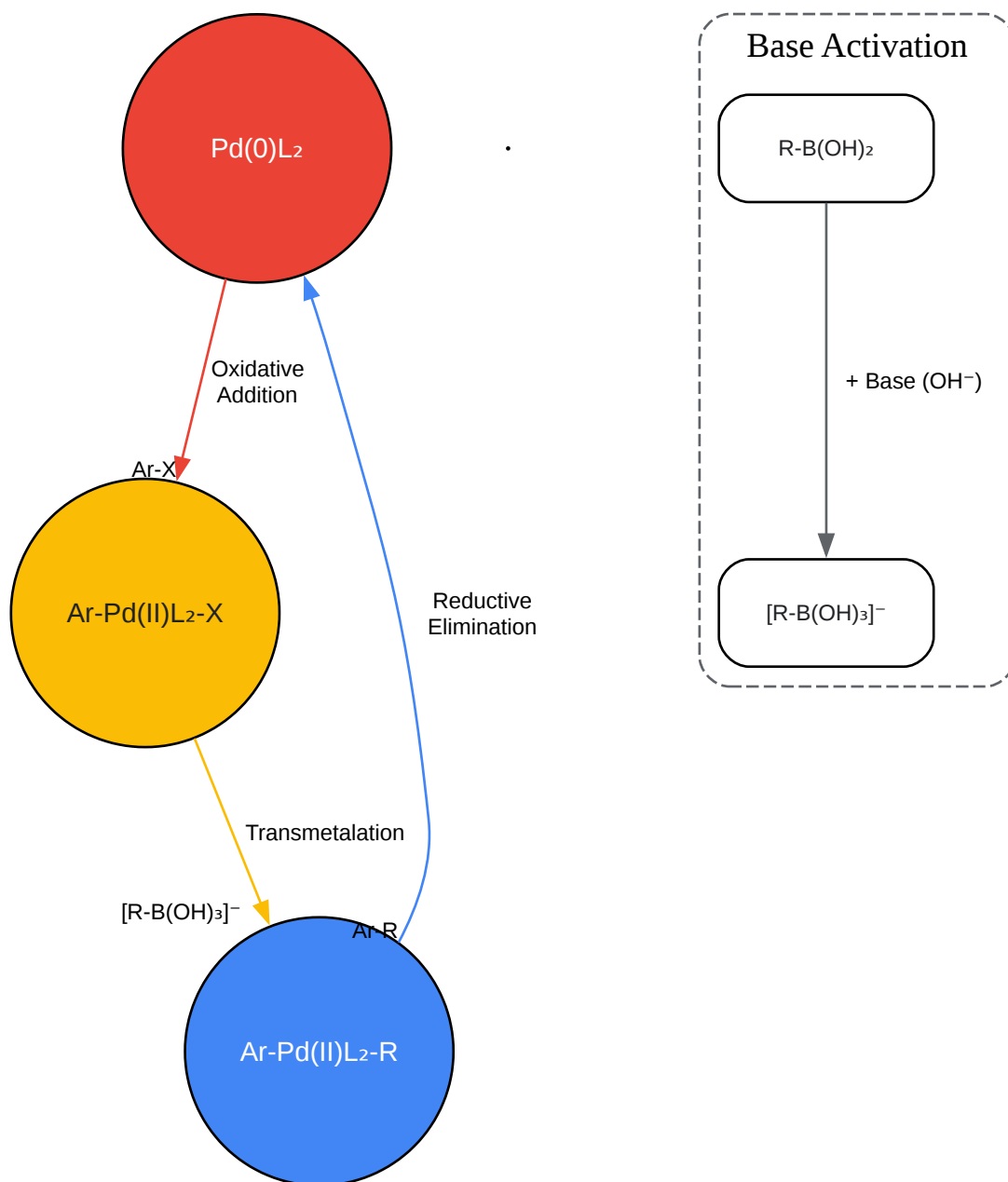
The premier application of **(3-Cyanopyridin-4-yl)boronic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[1][13]} This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine ring and an aryl or vinyl partner.^[3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate.
- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species (RB(OH)₃⁻), transfers its organic group to the Pd(II) center, displacing the halide.^[1] This is often the rate-determining step.

- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (Ar-R) and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for coupling **(3-Cyanopyridin-4-yl)boronic acid** with a representative aryl bromide.

Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen and the precise stoichiometry of reagents. A successful reaction will show consumption of starting materials and the appearance of a new, less polar product by TLC or LC-MS analysis.

Step-by-Step Methodology:

- **Reagent Preparation:** To a flame-dried Schlenk flask, add **(3-Cyanopyridin-4-yl)boronic acid** (1.2 equiv.), the aryl bromide (1.0 equiv.), and a base such as potassium carbonate (K_2CO_3 , 2.0-3.0 equiv.).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (1-5 mol%).
 - **Expert Insight:** The choice of catalyst and ligand is critical. For challenging couplings, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a $Pd(OAc)_2$ precursor can significantly improve reaction rates and yields.[\[12\]](#)[\[14\]](#)
- **Solvent Addition:** Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/ H_2O 4:1, or Toluene/Ethanol/ H_2O) is commonly used to dissolve both the organic substrates and the inorganic base.[\[12\]](#)
- **Inerting the System:** Seal the flask and subject it to three cycles of vacuum/backfill with an inert gas (Nitrogen or Argon) to thoroughly remove all oxygen.
- **Reaction:** Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the quality of boronic acids and ensuring laboratory safety.[15]

- Storage: **(3-Cyanopyridin-4-yl)boronic acid** should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar) and refrigerated.[5][8] It must be protected from moisture, heat, and light to prevent decomposition.[16]
- Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. As an organic acid, it should not be stored with strong bases or highly reactive metals.[17]
- Safety: Boronic acids are generally considered to have low toxicity, but the specific toxicological properties should always be confirmed by consulting the latest Safety Data Sheet (SDS).[2][16] The primary hazards are related to its reactivity and potential for decomposition, such as protodeboronation, which can be accelerated by acidic or basic conditions.[8]

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